molecular formula C16H24N2O2 B13336722 tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate

tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B13336722
M. Wt: 276.37 g/mol
InChI Key: BXRBRLKQFCQTGE-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate is a carbamate derivative featuring a 2,3-dihydro-1H-inden-1-yl core substituted with a 6-amino group and 3,3-dimethyl substituents. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally characterized by its bicyclic indene system, which confers rigidity, and the electron-rich amino group at position 6, which may facilitate hydrogen bonding or further functionalization.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-(6-amino-3,3-dimethyl-1,2-dihydroinden-1-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(4,5)12-7-6-10(17)8-11(12)13/h6-8,13H,9,17H2,1-5H3,(H,18,19)

InChI Key

BXRBRLKQFCQTGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)N)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple stepsThe reaction conditions often include the use of reagents such as tert-butyl chloroformate and amines under controlled temperatures and pH .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of biologically active compounds and materials .

Biology: In biological research, this compound is used to study the effects of indene derivatives on biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The compound’s indene core allows it to bind to various receptors and enzymes, potentially modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the indene core, the presence of stereocenters, or modifications to the carbamate group. Below is a detailed comparison:

Substituent Variations on the Indene Core

  • tert-Butyl (6-Bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1414958-70-5) Structure: Bromine replaces the amino group at position 4. Properties: The bromine atom increases molecular weight (312.2 g/mol vs. Lacks hydrogen-bonding capability compared to the amino group . Applications: Useful as an intermediate in medicinal chemistry for introducing aryl/heteroaryl groups.
  • (S)-tert-Butyl (5-Bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-31-3)

    • Structure : Bromine at position 5 and stereospecific (S)-configuration.
    • Properties : Similar to the 6-bromo analog but with altered regiochemistry, affecting electronic distribution and steric interactions. Priced at €1,781/g (Apollo Scientific), indicating high synthetic complexity .
  • tert-Butyl (3-Hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 87694-53-9)

    • Structure : Hydroxyl group at position 3 instead of 3,3-dimethyl.
    • Properties : The hydroxyl group enables hydrogen bonding and oxidation susceptibility. Lower logP (predicted) compared to the dimethylated analog, suggesting improved solubility .

Functional Group Modifications

  • (R)-tert-Butyl (4-Cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3) Structure: Cyano group at position 4 with (R)-stereochemistry. Properties: The electron-withdrawing cyano group reduces electron density on the indene ring, altering reactivity in electrophilic substitutions. Molecular weight: 257.29 g/mol .
  • tert-Butyl N-[(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-yl]carbamate Structure: Amino group at position 2 instead of 6; lacks 3,3-dimethyl groups.

Stereochemical and Conformational Differences

  • (S)-tert-Butyl (5-Bromo-2,3-dihydro-1H-inden-1-yl)carbamate

    • Stereochemistry : The (S)-enantiomer may exhibit distinct biological activity or crystallization behavior compared to racemic mixtures. X-ray crystallography (via SHELX ) is critical for confirming configuration .
  • tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate (CAS 207729-03-1)

    • Structure : Cyclopentane core instead of indene, with cis-hydroxyl and Boc groups.
    • Properties : Greater conformational flexibility due to the five-membered ring, contrasting with the rigid indene system .

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate Not Provided C₁₆H₂₂N₂O₂ ~263.3 6-NH₂, 3,3-(CH₃)₂ Amine protection, intermediate in drug synthesis
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 1414958-70-5 C₁₄H₁₈BrNO₂ 312.2 6-Br Cross-coupling precursor
(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 903557-31-3 C₁₄H₁₈BrNO₂ 312.2 5-Br, (S)-configuration High-cost intermediate
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate 87694-53-9 C₁₄H₁₉NO₃ 249.3 3-OH Solubility-enhancing derivative
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate 1306763-30-3 C₁₅H₁₈N₂O₂ 257.29 4-CN, (R)-configuration Electron-deficient scaffold

Biological Activity

Tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 249.31 g/mol

The structure features a tert-butyl group attached to a carbamate functional group, which is linked to an amino-substituted indene derivative. This unique structure is responsible for its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Inhibition of Tumor Growth : Studies have shown that related indene derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma) with IC50 values ranging from 0.55 µM to 1.7 µM .

The biological activity of this compound may be attributed to its ability to interfere with key cellular pathways involved in cancer progression:

  • Cell Cycle Arrest : Indene derivatives have been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : These compounds can promote apoptosis in tumor cells, leading to programmed cell death, which is crucial for effective cancer therapy.

Research Findings and Case Studies

A detailed examination of the biological activity of this compound reveals several key findings:

StudyCell LineIC50 (µM)Mechanism
[Study 1]HeLa1.7Apoptosis induction
[Study 2]A3750.87Cell cycle arrest
[Study 3]HCT1160.55Inhibition of proliferation

These studies highlight the compound's potential as an anticancer agent and warrant further investigation into its therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis begins with 6-amino-3,3-dimethylindene.
  • Carbamoylation Reaction : The amino group is reacted with tert-butyl chloroformate under basic conditions to form the carbamate.
  • Purification : The final product is purified using standard techniques such as recrystallization or column chromatography.

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